2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione
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Overview
Description
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione is a synthetic organic compound characterized by its unique structure, which includes a fluorinated phenyl group and an indane-1,3-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit enzymes such asreverse transcriptase and VEGFR tyrosine kinases , which play crucial roles in viral replication and angiogenesis, respectively.
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been shown to inhibit thereverse transcriptase enzyme , which is crucial for the replication of retroviruses . Additionally, some compounds have been found to inhibit VEGFR tyrosine kinases , which play a significant role in angiogenesis .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Result of Action
Based on the potential targets, inhibition of reverse transcriptase could prevent the replication of retroviruses, and inhibition of vegfr tyrosine kinases could potentially suppress angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-(trifluoromethyl)aniline and indane-1,3-dione.
Condensation Reaction: The key step involves a condensation reaction between 2-fluoro-5-(trifluoromethyl)aniline and indane-1,3-dione in the presence of a suitable catalyst, such as acetic acid or a Lewis acid like aluminum chloride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorinated phenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy or amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its fluorinated structure imparts unique properties such as increased stability and resistance to degradation, which are valuable in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: A related compound used as a building block in pharmaceutical synthesis.
Indole derivatives: Compounds with similar indane-1,3-dione structures that exhibit a wide range of biological activities
Uniqueness
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione is unique due to its combination of a fluorinated phenyl group and an indane-1,3-dione moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[N-[2-fluoro-5-(trifluoromethyl)phenyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4NO2/c1-9(15-16(24)11-4-2-3-5-12(11)17(15)25)23-14-8-10(18(20,21)22)6-7-13(14)19/h2-8,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILJOASYHQWXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=C(C=CC(=C1)C(F)(F)F)F)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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